BET Surface Area: H₃BTB-Derived MOF-177 Achieves 5-Fold Higher Surface Area than Trimesic Acid-Based HKUST-1
When employed as the organic linker, H₃BTB yields MOF-177 (Zn₄O(BTB)₂) with a Brunauer–Emmett–Teller (BET) surface area of approximately 5000 m²·g⁻¹ . In direct contrast, the closest simple analog trimesic acid (H₃BTC) forms HKUST-1 (Cu₃(BTC)₂) with a BET surface area of 1500–1800 m²·g⁻¹ under comparable activation conditions [1]. This 3- to 5-fold increase in accessible surface area is a direct consequence of the extended phenylene arms in H₃BTB, which expand the framework pore dimensions from ~9 Å (HKUST-1) to ~11–12 Å (MOF-177) [2].
| Evidence Dimension | BET Surface Area (m²·g⁻¹) |
|---|---|
| Target Compound Data | ~5000 m²·g⁻¹ (MOF-177 synthesized with H₃BTB) |
| Comparator Or Baseline | 1500–1800 m²·g⁻¹ (HKUST-1 synthesized with H₃BTC) |
| Quantified Difference | 3- to 5-fold increase |
| Conditions | N₂ adsorption at 77 K after solvent exchange and vacuum activation |
Why This Matters
Procurement of H₃BTB is essential for researchers requiring ultra-high surface area MOFs for maximum gas uptake or catalytic site density, as simpler tricarboxylates cannot achieve comparable porosity.
- [1] Chui SSY, Lo SMF, Charmant JPH, Orpen AG, Williams ID. A Chemically Functionalizable Nanoporous Material [Cu₃(TMA)₂(H₂O)₃]ₙ. Science. 1999;283(5405):1148-1150. (HKUST-1 BET data). View Source
- [2] Furukawa H, Cordova KE, O'Keeffe M, Yaghi OM. The Chemistry and Applications of Metal-Organic Frameworks. Science. 2013;341(6149):1230444. View Source
